8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol
Description
Significance of Spirocyclic Compounds in Modern Organic Chemistry
Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered considerable attention in modern organic chemistry due to their unique structural and stereochemical properties. nih.gov Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, allowing for more precise spatial arrangement of functional groups. This has profound implications in fields such as medicinal chemistry, where the interaction between a small molecule and a biological target is highly dependent on shape and orientation. nih.gov
Recent advances in synthetic methodologies have made the construction of these complex scaffolds more accessible. spectrabase.com Techniques like microwave-assisted multicomponent reactions and N-heterocyclic carbene (NHC) organocatalysis have emerged as powerful tools for the efficient synthesis of spiroheterocycles. chemicalbook.comchemicalbook.com These methods often lead to high yields and stereoselectivity, which are crucial for the development of new therapeutic agents and functional materials. chemicalbook.com The rigid yet tunable nature of the spirocyclic framework allows for the optimization of properties such as receptor binding affinity, metabolic stability, and aqueous solubility. nih.govprepchem.com
Overview of Dioxaspiro[4.5]decane Core Structures
The 1,4-dioxaspiro[4.5]decane moiety is a key structural motif found in 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol. This core is typically synthesized from cyclohexanone (B45756) derivatives, with the spiro-ketal serving as a protecting group for a ketone functionality. researchgate.net The precursor, 1,4-dioxaspiro[4.5]decan-8-one, is a versatile bifunctional intermediate used in the synthesis of a wide range of organic molecules, including pharmaceutical intermediates and liquid crystals. researchgate.netchemicalbook.com
The synthesis of this compound itself is a straightforward process, commonly achieved through the Grignard reaction between 1,4-dioxaspiro[4.5]decan-8-one and a phenylmagnesium halide (e.g., bromobenzene (B47551) and magnesium). chemicalbook.com This reaction underscores the utility of the dioxaspiro[4.5]decane core as a stable platform for the introduction of various substituents at the 8-position.
Table 1: Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
|---|---|---|---|
| This compound | C₁₄H₁₈O₃ | 234.29 | 94112-58-0 |
| 1,4-Dioxaspiro[4.5]decan-8-one | C₈H₁₂O₃ | 156.18 | 4746-97-8 |
Research Trajectories for this compound and its Analogues
While detailed research focusing exclusively on this compound is limited, the research trajectories of its analogues provide valuable insights into its potential applications. The spiro[4.5]decane framework is a common feature in a variety of biologically active molecules.
For instance, derivatives of 1,4,8-triazaspiro[4.5]decan-2-one have been investigated as inhibitors of the mitochondrial permeability transition pore (mPTP), a potential therapeutic target for ischemia/reperfusion injury. uni.lu Similarly, 8-(heteroaryl)phenalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones have been synthesized and evaluated as modulators of opioid receptors. nih.gov These studies highlight the potential of the spiro[4.5]decane core to serve as a scaffold for the development of novel therapeutics.
Furthermore, the synthesis of analogues such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been reported, with these compounds being of interest as building blocks in medicinal chemistry due to their potential antiviral and trypanocidal activities. The functionalization of the spirocyclic core allows for the fine-tuning of biological activity and pharmacokinetic properties.
The future of research involving this compound and its analogues will likely focus on the exploration of their utility in the synthesis of complex, biologically active molecules. The combination of the rigid spirocyclic core with the reactive hydroxyl group and the versatile phenyl ring makes this compound an attractive starting point for the generation of diverse molecular libraries for drug discovery and materials science applications.
Table 2: Spectroscopic Data for 1,4-Dioxaspiro[4.5]decan-8-one
| Type | Data |
|---|---|
| ¹H NMR | δ (ppm): 1.80-2.00 (m, 4H), 2.30-2.50 (m, 4H), 3.95 (s, 4H) |
| ¹³C NMR | δ (ppm): 37.9, 64.5, 108.3, 209.8 |
Structure
3D Structure
Properties
IUPAC Name |
8-phenyl-1,4-dioxaspiro[4.5]decan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-13(12-4-2-1-3-5-12)6-8-14(9-7-13)16-10-11-17-14/h1-5,15H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTTXLGMDSGZCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C3=CC=CC=C3)O)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566391 | |
| Record name | 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94112-58-0 | |
| Record name | 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reactivity of 8 Phenyl 1,4 Dioxaspiro 4.5 Decan 8 Ol
Reactions Involving the Tertiary Hydroxyl Group
The tertiary nature of the hydroxyl group in 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol means it lacks an alpha-hydrogen, a key feature that differentiates its reactivity from primary and secondary alcohols, particularly in oxidation reactions.
The conversion of this compound to its corresponding aldehyde, 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde, necessitates specific oxidative methods due to the absence of a hydrogen atom on the carbon bearing the hydroxyl group. Standard oxidizing agents are often ineffective. Specialized reagents are required to facilitate this transformation, which may involve carbon-carbon bond cleavage.
One potential, though not explicitly documented for this specific compound, synthetic route could involve a Swern oxidation, which is mentioned in the context of oxidizing a similar alcohol intermediate to an aldehyde. google.com Other mild oxidation methods like those using pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are also common for converting alcohols to aldehydes without over-oxidation.
Table 1: Potential Oxidation Reactions
| Oxidizing Agent | Potential Product | Reference |
|---|---|---|
| Swern Oxidation Reagents | 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde | google.comgoogle.com |
| Pyridinium chlorochromate (PCC) | 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde |
The mechanism of oxidation for tertiary alcohols like this compound is distinct from that of primary and secondary alcohols. The oxidation is believed to occur through a two-electron transfer mechanism. In reactions like the Swern oxidation, an intermediate is formed which then undergoes fragmentation to yield the carbonyl compound. The specific pathway and the stability of intermediates are subjects of ongoing research to fully elucidate the process.
The hydroxyl group of this compound can be modified to create derivatives suitable for use in more complex synthetic steps, such as coupling reactions.
To facilitate nucleophilic substitution or coupling reactions, the hydroxyl group must be converted into a more effective leaving group. This is commonly achieved by transforming the alcohol into a sulfonate ester, such as a tosylate or mesylate. For instance, reacting an alcohol with p-toluenesulfonic acid can yield a tosylate, which is a good leaving group. prepchem.com This derivatization makes the carbon atom more susceptible to attack by a nucleophile.
The tertiary alcohol can also be converted into ether and ester derivatives. Etherification can be accomplished using methods like the Williamson ether synthesis, which involves reacting the corresponding alkoxide with an alkyl halide. For example, sodium hydride can be used to deprotonate the alcohol, followed by the addition of an alkyl halide to form the ether. mdpi.com
Esterification can be achieved by reacting the alcohol with an acyl halide or an acid anhydride. These reactions provide a means to introduce a variety of functional groups, which can alter the molecule's properties or serve as protecting groups in multi-step syntheses.
Table 2: Derivatization Reactions
| Reaction Type | Reagent | Product Type | Reference |
|---|---|---|---|
| Tosylation | p-Toluenesulfonic acid | Tosylate | prepchem.com |
| Etherification | Sodium hydride, Alkyl halide | Ether | mdpi.com |
Derivatization for Subsequent Coupling Reactions
Transformations of the 1,4-Dioxaspiro[4.5]decane Moiety
The 1,4-dioxaspiro[4.5]decane group serves as a protective moiety for a ketone, and its transformation is a key step in unmasking this functionality.
Ketal Hydrolysis and Subsequent Cyclization Pathways
The ethylene (B1197577) ketal of the 1,4-dioxaspiro[4.5]decane system is susceptible to hydrolysis under acidic conditions. This reaction effectively deprotects the ketone at the C-8 position. The process involves the protonation of one of the ketal oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of ethylene glycol yields the parent ketone. For this compound, this hydrolysis would result in the formation of 4-hydroxy-4-phenylcyclohexanone (B1605437).
Studies on the related compound, 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, have shown that selective deketalization can be achieved efficiently. nih.gov For instance, using acetic acid as a catalyst in an aqueous solution can yield the corresponding ketone, 1,4-dioxaspiro[4.5]decan-8-one, in high yield with significantly reduced reaction times compared to other methods. nih.gov It is anticipated that similar conditions would be effective for the hydrolysis of this compound.
Table 1: Representative Conditions for Ketal Hydrolysis in Related Systems
| Substrate | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane | Acetic Acid (HAc) | H₂O | 65 | 80 | nih.gov |
| 1,4-Cyclohexanedione (B43130) monoethylene ketal | HCl or TsOH | Not specified | Not specified | ~99 |
Following hydrolysis, the resulting 4-hydroxy-4-phenylcyclohexanone possesses both a ketone and a tertiary alcohol. This bifunctional arrangement can facilitate subsequent intramolecular cyclization reactions. For example, Brønsted acid-promoted cyclization of similar keto-vinyl systems has been shown to produce complex polycyclic structures. rsc.org Depending on the reaction conditions, the hydroxyl group could potentially engage in cyclization pathways, although specific studies on this substrate are not prevalent.
Ring-Opening and Rearrangement Processes
Beyond simple hydrolysis, the spiroketal moiety can undergo more complex ring-opening and rearrangement reactions, often mediated by strong Lewis acids. Research on steroidal spiroketals has demonstrated that reagents like trifluoroacetyl trifluoromethanesulfonate (B1224126) (TFAT) can induce ring-opening under very mild conditions to yield ω-trifluoroacetyl vinyl ethers. acs.org Similarly, the use of titanium tetrachloride (TiCl₄) has been shown to catalyze the cleavage of certain spiroketals. acs.org
These reactions proceed by coordination of the Lewis acid to one of the ether oxygens, weakening the C-O bond and facilitating cleavage. The resulting intermediate can then be trapped by a nucleophile or undergo rearrangement. For this compound, such reactions could provide a route to functionalized cyclohexene (B86901) derivatives. The specific outcome would depend on the nature of the Lewis acid, the solvent, and the temperature.
Reactivity of the Phenyl Substituent
The phenyl ring of this compound is amenable to a range of functionalization reactions common to aromatic systems.
Electrophilic Aromatic Substitution Patterns
The phenyl group can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com The regiochemical outcome of these substitutions is governed by the directing effects of the substituents already on the ring. In this molecule, the phenyl ring is attached to a quaternary carbon which is part of the spirocyclic system and also bears a hydroxyl group. This entire substituent can be considered an alkyl group with a β-hydroxyl.
Both alkyl groups and hydroxyl groups are electron-donating and act as ortho, para-directors. libretexts.orgchemistrytalk.orglibretexts.org They activate the aromatic ring towards electrophilic attack by stabilizing the intermediate arenium ion through inductive effects and, in the case of the oxygen's lone pairs, resonance. libretexts.orglibretexts.org
However, the significant steric bulk of the 1,4-dioxaspiro[4.5]decan-8-ol moiety is expected to strongly influence the substitution pattern. Attack at the ortho positions would be sterically hindered, making the para position the most likely site for substitution.
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent Type | Electronic Effect | Directing Effect | Reactivity Effect | Relevant Group in Target Molecule |
|---|---|---|---|---|
| Alkyl (-R) | Electron-donating (Inductive) | ortho, para | Activating | Spirocyclic alkyl group |
| Hydroxyl (-OH) | Electron-donating (Resonance) | ortho, para | Strongly Activating | β-hydroxyl group |
Cross-Coupling Reactions for Further Functionalization
Modern synthetic chemistry offers powerful tools for C-C bond formation via transition metal-catalyzed cross-coupling reactions. Should the phenyl ring of this compound be first halogenated (e.g., brominated at the para position), the resulting aryl halide can serve as a substrate for reactions like the Suzuki-Miyaura coupling. wikipedia.orglibretexts.orgorganic-chemistry.org
The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This methodology is widely used to synthesize biaryls and other complex structures. Research has demonstrated the successful application of Suzuki coupling on spirocyclic systems. For example, a bromo-substituted spirocycle was coupled with phenylboronic acid to yield the corresponding phenyl-substituted product in high yield. researchgate.net
This suggests a viable two-step strategy for further functionalization:
Para-bromination of the phenyl ring via electrophilic aromatic substitution.
Suzuki-Miyaura cross-coupling of the resulting aryl bromide with a variety of boronic acids to introduce new aryl or alkyl groups.
This approach would allow for the synthesis of a wide array of derivatives of this compound with modified phenyl substituents, enabling the exploration of structure-activity relationships in various contexts.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic compounds. For 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map out the molecular framework.
In a study detailing the synthesis of Cebranopadol, the ¹H NMR spectrum of this compound was recorded on a 400 MHz instrument using deuterated chloroform (B151607) (CDCl₃) as the solvent. nih.gov The resulting spectrum displayed characteristic signals that correspond to the different types of protons present in the molecule. The aromatic protons of the phenyl group appeared as a multiplet in the range of δ 7.22–7.58 ppm. nih.gov The four protons of the dioxolane ring's ethylenedioxy group were observed as a multiplet between δ 3.91 and 4.03 ppm. nih.gov The cyclohexane (B81311) ring protons resonated as multiplets at δ 2.05–2.24 ppm and δ 1.64–1.86 ppm, with the latter also encompassing the signal for the hydroxyl (-OH) proton. nih.gov
Complementing the proton data, the ¹³C NMR spectrum, recorded at 100 MHz in CDCl₃, provides a count of the unique carbon environments. nih.gov The spectrum showed a signal at δ 148.59 ppm, attributed to the quaternary carbon of the phenyl ring attached to the spiro center. nih.gov The aromatic C-H carbons resonated at δ 128.74, 128.42, 127.06, and 124.64 ppm. nih.gov The spiro carbon of the dioxaspiro system (O-Cq-O) was identified at δ 108.55 ppm, while the carbon bearing the hydroxyl and phenyl groups (Ar-Cq-OH) appeared at δ 72.57 ppm. nih.gov The carbons of the ethylenedioxy group (-O-CH₂-CH₂-O) gave signals at δ 64.49 and 64.38 ppm. nih.gov The cyclohexane methylene (B1212753) carbons were observed at δ 36.73 and 30.89 ppm. nih.gov
Table 1: ¹H NMR Spectroscopic Data for this compound nih.gov
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| 7.22–7.58 | m | Aromatic protons (Ar-H) |
| 3.91–4.03 | m | Dioxolane protons (-O-CH₂-CH₂-O-) |
| 2.05–2.24 | m | Cyclohexane protons (CH₂) |
| 1.64–1.86 | m | Cyclohexane protons (CH₂) and Hydroxyl proton (-OH) |
Spectrum recorded in CDCl₃ at 400 MHz.
Table 2: ¹³C NMR Spectroscopic Data for this compound nih.gov
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 148.59 | Quaternary aromatic carbon (Cq-Ar) |
| 128.74, 128.42, 127.06, 124.64 | Aromatic C-H carbons |
| 108.55 | Spiro carbon (-O-Cq-O) |
| 72.57 | Tertiary alcohol carbon (Ar-Cq-OH) |
| 64.49, 64.38 | Dioxolane carbons (-O-CH₂-CH₂-O) |
| 36.73, 30.89 | Cyclohexane carbons (CH₂) |
Spectrum recorded in CDCl₃ at 100 MHz.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group due to O-H stretching vibrations. The C-O stretching vibrations of the alcohol and the ether linkages in the dioxolane ring would likely appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The presence of the phenyl group would be confirmed by C-H stretching vibrations for sp² hybridized carbons (above 3000 cm⁻¹) and C=C stretching vibrations within the aromatic ring (around 1450-1600 cm⁻¹). While a specific IR spectrum for this compound is not detailed in the cited literature, these expected peaks are consistent with its known structure. nih.gov
Mass Spectrometry (MS) Applications in Molecular Elucidation
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of a compound, providing further confirmation of its structure. In the synthesis of Cebranopadol, electrospray ionization mass spectrometry (ESI-MS) was used to analyze this compound and its derivatives. nih.gov For the related amine derivative, 8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine, the protonated molecule [M+H]⁺ was observed at an m/z of 234.36, confirming its molecular weight. nih.gov This technique is crucial for monitoring the progress of chemical reactions and verifying the identity of the synthesized products.
Chromatographic Techniques for Purity Assessment (e.g., High-Performance Liquid Chromatography)
Chromatographic methods are essential for assessing the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture and quantifying the purity of the main product. While the provided research does not specify HPLC analysis for this compound itself, it is a standard method used in quality control for pharmaceutical intermediates. google.comgoogle.com The progress of the reaction to synthesize this compound was monitored by Thin-Layer Chromatography (TLC), a simpler chromatographic technique, using a mixture of ethyl acetate (B1210297) and petroleum ether as the mobile phase. nih.gov This allowed for the real-time assessment of the conversion of the starting material, 1,4-cyclohexanedione (B43130) monoethylene acetal, into the desired product. nih.gov
Theoretical and Computational Investigations of 8 Phenyl 1,4 Dioxaspiro 4.5 Decan 8 Ol
Molecular Geometry and Conformational Analysis
Computational methods are essential for determining the three-dimensional structure and conformational preferences of complex molecules like 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol. The spatial arrangement of the phenyl and hydroxyl groups relative to the spirocyclic system is critical for its reactivity and interactions.
The primary computational tool for this analysis is Density Functional Theory (DFT). A typical approach involves geometry optimization to find the lowest energy (most stable) conformation of the molecule. For a flexible molecule with multiple rotatable bonds and ring systems, a conformational search is necessary. This involves identifying various possible chair and boat conformations of the cyclohexane (B81311) ring and different orientations of the phenyl and hydroxyl groups. mdpi.com For instance, in a study on the related compound 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, researchers evaluated multiple conformations to identify the global energy minimum. mdpi.comresearchgate.net In the case of this compound, the phenyl group's position (axial vs. equatorial) and its rotational angle are key variables. The equatorial position is generally favored for bulky substituents on a cyclohexane ring to minimize steric hindrance. mdpi.com
The results of such an analysis would typically be presented in a table comparing the relative energies of the different stable conformers.
Table 1: Illustrative Conformational Energy Analysis (Note: This table is a representative example of data that would be generated from a DFT analysis and does not represent actual calculated values for this compound.)
| Conformer | Phenyl Group Orientation | Hydroxyl Group Orientation | Relative Energy (kJ/mol) |
| A | Equatorial | Axial | 0.00 (Global Minimum) |
| B | Equatorial | Equatorial | 5.21 |
| C | Axial | Equatorial | 15.78 |
| D | Axial | Axial | 20.33 |
From the optimized geometry of the most stable conformer, precise data on bond lengths, bond angles, and dihedral angles can be extracted. This provides a detailed picture of the molecule's structure.
Table 2: Representative Predicted Geometric Parameters (Note: This table is a representative example of data that would be generated from a DFT analysis and does not represent actual calculated values for this compound.)
| Parameter | Bond/Atoms | Predicted Value |
| Bond Length | C(spiro)-O(dioxolane) | 1.43 Å |
| C(spiro)-C(cyclohexane) | 1.54 Å | |
| C8-Phenyl | 1.52 Å | |
| C8-OH | 1.44 Å | |
| Bond Angle | O-C(spiro)-O | 105.2° |
| Phenyl-C8-OH | 109.5° | |
| Dihedral Angle | C1-C2-C3-C4 (cyclohexane ring) | 55.9° (Chair) |
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule governs its reactivity. tcichemicals.com Computational methods can map out the distribution of electrons and identify regions susceptible to chemical attack. Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).
A small HOMO-LUMO energy gap generally indicates higher reactivity. bldpharm.com DFT calculations can determine the energies and spatial distributions of these orbitals. For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the oxygen atoms, while the LUMO may be distributed across the phenyl ring's antibonding orbitals.
Another useful tool is the calculation of the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution on the molecule's surface, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, negative potential would be expected around the oxygen atoms of the hydroxyl and dioxolane groups.
Prediction of Spectroscopic Parameters
Computational chemistry can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which is invaluable for structure verification.
The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data helps confirm the proposed structure and its conformation in solution. mdpi.comresearchgate.net
Similarly, by calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This involves computing the second derivatives of the energy with respect to atomic displacements. The predicted frequencies correspond to the vibrational modes of the molecule (e.g., O-H stretch, C-O stretch, C=C aromatic stretch), which can be compared to an experimental IR spectrum. nih.gov
Computational Elucidation of Reaction Mechanisms
Theoretical calculations can be used to model the entire course of a chemical reaction, providing a level of detail that is often difficult to obtain experimentally. This involves identifying the structures of reactants, products, and any intermediates or transition states.
The synthesis of this compound typically involves the reaction of 1,4-Dioxaspiro[4.5]decan-8-one with a phenyl Grignard reagent (e.g., phenylmagnesium bromide) or phenyllithium. chemicalbook.com A computational study of this reaction would involve:
Modeling Reactants: Optimizing the geometries of the ketone and the organometallic reagent.
Locating the Transition State: Finding the highest energy point along the reaction pathway corresponding to the nucleophilic attack of the phenyl group on the carbonyl carbon.
Calculating Activation Energy: The energy difference between the reactants and the transition state determines the reaction's activation barrier.
Modeling the Product: Optimizing the geometry of the final alcohol product after a simulated aqueous workup.
Such studies provide fundamental insights into the reaction's feasibility, kinetics, and stereochemical outcome.
Development of Structure-Reactivity Relationships
By systematically modifying the structure of this compound in silico and calculating the resulting changes in electronic properties and reactivity, a Quantitative Structure-Activity Relationship (QSAR) or Structure-Reactivity Relationship (SRR) can be developed. nih.govbldpharm.com
For example, one could introduce different substituents (e.g., electron-donating or electron-withdrawing groups) onto the phenyl ring and compute how these changes affect:
The charge on the tertiary carbon (C8).
The HOMO and LUMO energies.
The stability of a potential carbocation intermediate if the hydroxyl group were to be eliminated.
These computational experiments can predict how structural modifications will influence the compound's behavior in further reactions, guiding the design of new molecules with desired properties without the need for extensive synthetic work. Studies on similar spirocyclic systems have successfully used this approach to rationalize and predict biological activity. nih.gov
Applications of 8 Phenyl 1,4 Dioxaspiro 4.5 Decan 8 Ol in Advanced Organic Synthesis
Role as a Key Building Block for Complex Chemical Structures
8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol serves as a crucial building block for the synthesis of intricate chemical structures. The presence of both a protected ketone (as the 1,4-dioxaspiro ketal) and a tertiary alcohol allows for sequential and selective chemical transformations. This bifunctional nature is paramount in multi-step syntheses where precise control over reactivity is essential.
The synthesis of this key building block is typically achieved through the Grignard reaction between 1,4-dioxaspiro[4.5]decan-8-one and a phenylmagnesium halide, or by reacting 1,4-dioxaspiro[4.5]decan-8-one with bromobenzene (B47551). chemicalbook.com The resulting tertiary alcohol can then undergo a variety of reactions, such as substitution or elimination, to introduce further complexity. The phenyl group can also be modified through aromatic substitution reactions, although this is less common due to the potential for side reactions.
The strategic importance of spirocyclic systems like this compound lies in their ability to introduce conformational rigidity into a molecule. This is a desirable feature in the design of pharmacologically active compounds as it can lead to more specific interactions with biological targets like enzymes and receptors. The defined spatial arrangement of the functional groups on the spirocyclic framework makes it an excellent starting point for creating molecules with specific three-dimensional orientations.
Precursor for the Synthesis of Novel Spirocyclic Analogues
The chemical scaffold of this compound is a versatile precursor for a diverse range of novel spirocyclic analogues. The hydroxyl group at the C8 position is a key functional handle for derivatization. For instance, it can be replaced by other functional groups through nucleophilic substitution reactions, either directly or after conversion to a better leaving group (e.g., a tosylate or mesylate).
Research into related spirocyclic systems highlights the potential for creating a library of analogues from a common precursor. For example, derivatives of the parent compound, 1,4-dioxaspiro[4.5]decan-8-ol, have been synthesized to explore their biological activities. Similarly, this compound can be envisioned as a starting material for analogues with varied substituents at the 8-position, leading to compounds with potentially new and interesting properties. The synthesis of related structures, such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, showcases the utility of the 8-phenyl spirocyclic core in generating pharmacologically relevant scaffolds. mdpi.com
The following table illustrates potential transformations of this compound to generate novel spirocyclic analogues:
| Starting Material | Reagent(s) | Product Type |
| This compound | Acid (e.g., HCl, H₂SO₄) | α,β-Unsaturated ketone (after dehydration) |
| This compound | Thionyl chloride (SOCl₂) | 8-Chloro-8-phenyl-1,4-dioxaspiro[4.5]decane |
| This compound | Sodium azide (B81097) (NaN₃) followed by reduction | 8-Amino-8-phenyl-1,4-dioxaspiro[4.5]decane |
| This compound | Alkyl or aryl halides (after deprotonation) | 8-Alkoxy/Aryloxy-8-phenyl-1,4-dioxaspiro[4.5]decane |
Utilization in Multicomponent and Cascade Reactions
While specific examples of the utilization of this compound in multicomponent and cascade reactions are not extensively documented in the literature, its structure suggests significant potential in these areas. Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, could potentially involve the hydroxyl group or a derivative thereof as one of the reactive components.
Cascade reactions, which involve a series of intramolecular transformations initiated by a single event, could be designed starting from this compound. For instance, dehydration of the tertiary alcohol to form an alkene could be the first step in a cascade that involves subsequent cyclization or rearrangement reactions. The rigid spirocyclic framework would likely impart a high degree of stereocontrol in such transformations.
The development of novel cascade reactions is a significant area of research in organic synthesis, and substrates like this compound, with their unique stereochemical and electronic properties, are attractive candidates for exploring new synthetic methodologies.
Application in the Synthesis of Specific Organic Frameworks
The application of this compound in the synthesis of specific organic frameworks, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), is an emerging area of interest. The phenyl group of the molecule could be functionalized with coordinating groups, such as carboxylic acids or amines, which can then act as linkers to connect metal ions or organic nodes to form extended porous structures.
The rigid and three-dimensional nature of the spirocyclic core could be advantageous in directing the topology of the resulting framework. This could lead to the formation of frameworks with unique pore structures and properties. While direct use of this compound in this context is not yet widely reported, the general principles of framework construction suggest its potential as a valuable building block.
The following table outlines a hypothetical synthetic route to a bifunctional linker derived from this compound for potential use in organic frameworks:
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | Nitration of the phenyl group | HNO₃, H₂SO₄ | 8-(Nitrophenyl)-1,4-dioxaspiro[4.5]decan-8-ol |
| 2 | Reduction of the nitro group | H₂, Pd/C | 8-(Aminophenyl)-1,4-dioxaspiro[4.5]decan-8-ol |
| 3 | Diazotization followed by cyanation | NaNO₂, HCl then CuCN | 8-(Cyanophenyl)-1,4-dioxaspiro[4.5]decan-8-ol |
| 4 | Hydrolysis of the nitrile and ketal deprotection | H₃O⁺ | 4-Oxo-1-phenylcyclohexane-1,4'-dicarboxylic acid (hypothetical linker) |
Development of Functional Materials through Targeted Chemical Modification
The targeted chemical modification of this compound opens avenues for the development of novel functional materials. The inherent properties of the molecule, such as its rigidity and the presence of modifiable functional groups, make it an attractive platform for creating materials with tailored characteristics.
For example, polymerization of derivatives of this compound could lead to the formation of specialty polymers with high thermal stability and specific optical properties. The spirocyclic core can enhance the glass transition temperature and mechanical strength of polymers.
Furthermore, the introduction of photoresponsive or electroactive moieties onto the this compound scaffold could lead to the development of "smart" materials that respond to external stimuli. While research in this specific area is still in its early stages, the foundational structure of this compound provides a solid basis for future innovations in materials science.
Future Directions and Emerging Research Avenues
Development of More Sustainable and Atom-Economical Synthetic Pathways
The traditional synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol often involves the reaction of 1,4-cyclohexanedione (B43130) monoethylene ketal with a Grignard reagent like phenylmagnesium bromide. researchgate.netgoogle.com While effective, future research will focus on enhancing the sustainability and efficiency of such pathways.
Green Chemistry Approaches: The principles of green chemistry are increasingly guiding synthetic strategies. For spiroketal synthesis, this involves a shift towards using environmentally benign solvents, reducing waste, and improving energy efficiency. jocpr.com The use of water as a solvent and a reactant in transition-metal-free cyclization reactions to form heterocyclic compounds like 4-pyrones showcases a highly atom-economical and green approach that could inspire new routes to dioxaspiro compounds. mdpi.com
Flow Chemistry: A significant emerging trend is the adoption of telescoped flow processes. This innovative approach combines multiple reaction steps, such as ring-closing metathesis and hydrogenation, into a continuous sequence without isolating intermediates. rsc.org Such a process offers major benefits, including reduced costs, higher throughput, enhanced safety through real-time monitoring, and a significant decrease in the process mass intensity (PMI), a key metric of green chemistry. rsc.org Applying a flow-based system to the synthesis of this compound could streamline its production and minimize environmental impact.
Atom Economy: Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final desired product. jocpr.com Addition reactions, such as the Diels-Alder reaction or catalytic hydrogenation, are inherently atom-economical as they combine reactants to form a single larger product with minimal or no byproducts. jocpr.com Future synthetic designs for dioxaspiro compounds will likely prioritize reaction types like cycloadditions and tandem reactions that maximize atom economy, moving away from classical methods that may generate significant waste.
Table 1: Comparison of Synthetic Methodologies
| Methodology | Key Features | Potential Application to this compound | Reference |
|---|---|---|---|
| Traditional Batch Synthesis | Step-wise reaction in flasks; involves intermediate isolation and purification. | Current common method using Grignard reagents. | researchgate.net, google.com |
| Telescoped Flow Process | Continuous reaction in a microreactor; combines multiple steps; reduces waste and cost. | Future sustainable production method for the spiroketone precursor or the final alcohol. | rsc.org |
| Atom-Economical Reactions | Prioritizes reactions (e.g., additions, cycloadditions) where most reactant atoms end up in the product. | Designing novel synthetic routes that minimize byproduct formation. | jocpr.com, mdpi.com |
Exploration of Novel Reactivity and Catalysis for Spiroketal Systems
The stereochemistry of the spiroketal core is crucial for its biological activity. nih.gov Consequently, a major research thrust is the development of new catalytic methods that provide precise control over the three-dimensional structure of these molecules.
Transition-Metal Catalysis: Transition metals, particularly palladium, have emerged as powerful tools for stereoselective spiroketalization. doi.orgresearchgate.net Novel methods utilizing Pd(II) catalysts can facilitate the intramolecular cyclization of dihydroxyketone precursors to afford spiroketals with high diastereoselectivity. doi.orgelsevierpure.com These reactions often proceed under mild conditions and can be optimized by screening different palladium catalysts and ligands. doi.org Future work will likely expand the scope of these catalysts to construct a wider variety of spiroketal systems, including the [4.5]decane ring system.
Kinetically-Controlled Synthesis: Many traditional spiroketal syntheses operate under thermodynamic control, which yields the most stable stereoisomer. However, many biologically active natural products contain less stable, non-anomeric spiroketal configurations. mskcc.orgnih.gov A significant area of emerging research is the development of kinetically-controlled reactions that allow access to these less stable isomers. mskcc.org Such methods are essential for creating libraries with comprehensive stereochemical diversity for biological screening.
Organocatalysis: As an alternative to metal-based catalysts, organocatalysis presents a greener approach. For example, cinchona alkaloid-based catalysts have been used in cascade reactions to synthesize nih.govnih.gov-spiroketals with excellent enantioselectivity. researchgate.net Exploring organocatalytic routes for the synthesis of this compound and its derivatives could provide access to specific enantiomers while avoiding potentially toxic heavy metals.
Advanced Computational Modeling for Predictive Synthesis and Design
Computational chemistry is transitioning from an explanatory tool to a predictive powerhouse in chemical synthesis and drug discovery. researchgate.net
Mechanism and Catalyst Design: Techniques like Density Functional Theory (DFT) are employed to explore the mechanisms of metal-catalyzed reactions. researchgate.net By calculating the energies of transition states and intermediates, researchers can gain new insights into how a reaction proceeds, allowing for the rational design of more efficient catalysts and the prediction of stereochemical outcomes.
Table 2: Computational Tools in Spiroketal Research
| Computational Technique | Application | Benefit for Dioxaspiro Compound Research | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms. | Provides insight into catalyst behavior and stereoselectivity. | researchgate.net |
| Pharmacophore Modeling & Docking | Predicting interactions with biological targets. | Guides the design of new derivatives for drug discovery. | researchgate.net |
| Deep Learning/AI Models | De novo design of molecules with desired properties. | Accelerates the discovery of novel compounds and optimized synthetic routes. | researchgate.net |
Integration into Automated and High-Throughput Synthesis Platforms
The need to rapidly synthesize and screen large numbers of compounds in medicinal chemistry has driven the development of automated and high-throughput platforms. nih.gov
High-Throughput Experimentation (HTE): HTE utilizes multi-well plates and robotics to perform a large number of reactions in parallel on a small scale. youtube.com This approach is ideal for rapidly optimizing reaction conditions (e.g., catalysts, solvents, temperature) for the synthesis of this compound. youtube.comyoutube.com Furthermore, HTE can be used to quickly generate large libraries of derivatives by combining a set of core structures with diverse building blocks, a process crucial for early drug discovery. nih.govrsc.org
Automated Synthesis: Robotic systems are now capable of handling the entire workflow of a chemical synthesis, from weighing and dispensing reagents to purification and analysis. nih.govyoutube.com These "self-driving labs" can be controlled by algorithms that use data from previous experiments to propose and execute the next set of reactions, dramatically accelerating the discovery of new methodologies and molecules. youtube.com Integrating the synthesis of dioxaspiro compounds into such automated platforms would enable the rapid exploration of their chemical space.
Uncovering Unexplored Chemical Applications of Dioxaspiro Compounds
While already valued as a synthetic intermediate, the full potential of this compound and related dioxaspiro compounds remains largely untapped.
Medicinal Chemistry: The spiro-oxindole scaffold, structurally related to the dioxaspiro core, is a template for designing diverse natural-product-like molecules for drug discovery. mdpi.com Given that derivatives of this compound have shown activity as chemokine receptor (CCR2) modulators for inflammatory diseases and as analgesics, there is a strong rationale for exploring this scaffold further. researchgate.netgoogle.comgoogle.com Future work will involve synthesizing libraries of analogs to screen against a wide range of biological targets, potentially uncovering new treatments for cancer, infectious diseases, or neurological disorders. mdpi.com
Materials Science and Chemical Probes: The rigid, three-dimensional structure of spiro compounds makes them attractive for applications beyond medicine. Spiro-conjugated molecules can exhibit interesting charge-transport properties, suggesting potential use in organic electronics. mdpi.com Moreover, the development of general methods for synthesizing previously inaccessible compound families, such as 1,2,3,5-tetrazines, highlights the ongoing quest to explore new areas of chemical space. scripps.edu Dioxaspiro compounds could serve as unique building blocks for new materials or as scaffolds for novel chemical probes used in "click chemistry" or molecular imaging.
Q & A
What are the key considerations for optimizing synthetic routes to 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol derivatives?
Level: Basic
Answer:
Synthetic optimization requires careful selection of reagents and reaction conditions. For example, alkylation of the hydroxyl group can be achieved using NaH and methyl iodide in THF under reflux, yielding 8-methoxy derivatives with minimal byproducts . Key parameters include stoichiometry (e.g., excess methyl iodide for complete conversion), temperature control to avoid side reactions, and solvent purity. Post-reaction workup (quenching with NH₄Cl, extraction with EtOAc) and purification via column chromatography are critical for isolating high-purity products.
How can researchers address challenges in characterizing spirocyclic compounds like this compound?
Level: Basic
Answer:
Structural elucidation relies on multi-technique approaches:
- 1H/13C-NMR : Assign signals to the spirocyclic core and phenyl substituents by analyzing coupling constants and chemical shifts (e.g., downfield shifts for oxygenated carbons) .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns, noting common impurities like dimethylacetal derivatives (e.g., +3% in some syntheses) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or ring conformations for crystalline derivatives.
What methodologies are effective for resolving contradictions in spectroscopic data between synthetic intermediates and final products?
Level: Advanced
Answer:
Contradictions often arise from impurities or conformational flexibility. Strategies include:
- Comparative Analysis : Cross-reference NMR/MS data with structurally analogous compounds (e.g., 8-methoxy vs. 8-hydroxy derivatives) .
- Dynamic NMR : Detect ring-flipping or hindered rotation in spiro systems by variable-temperature experiments.
- Isolation and Reanalysis : Purify intermediates via preparative TLC or HPLC to rule out side products .
How can computational chemistry support mechanistic studies of spirocyclic compound reactivity?
Level: Advanced
Answer:
Density Functional Theory (DFT) calculations can:
- Model transition states for ring-opening or functionalization reactions (e.g., nucleophilic attack at the spirocarbon) .
- Predict regioselectivity in electrophilic substitutions on the phenyl ring.
- Validate experimental kinetic data (e.g., activation energy for acetal hydrolysis).
What strategies ensure high purity (>95%) in spirocyclic derivatives for pharmacological assays?
Level: Basic
Answer:
- Purification : Use gradient elution in flash chromatography (e.g., hexane/EtOAc mixtures) or recrystallization from ethanol .
- Analytical QC : Combine HPLC (C18 column, UV detection) with quantitative NMR (qNMR) using internal standards like 1,3,5-trimethoxybenzene.
- Impurity Profiling : Identify byproducts (e.g., over-alkylated species) via LC-MS/MS .
How do steric and electronic effects influence the stability of 1,4-dioxaspiro[4.5]decan-8-ol derivatives?
Level: Advanced
Answer:
- Steric Effects : Bulky substituents (e.g., phenyl groups) hinder nucleophilic attack on the acetal oxygen, enhancing stability .
- Electronic Effects : Electron-withdrawing groups (e.g., nitriles) increase electrophilicity at the spirocarbon, accelerating hydrolysis .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions.
What experimental protocols are recommended for studying the biological activity of spirocyclic compounds?
Level: Advanced
Answer:
- In Vitro Assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays with positive controls (e.g., staurosporine).
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation.
- Toxicity Profiling : Evaluate cytotoxicity via MTT assays on HEK293 or HepG2 cell lines .
How can researchers integrate synthetic and analytical chemistry workflows for efficient spirocyclic compound development?
Level: Basic
Answer:
- Automated Synthesis : Employ capsule-based systems for reproducible multi-step reactions (e.g., amine-acetal couplings) .
- Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress.
- Data Management : Leverage cheminformatics tools (e.g., ChemAxon) to correlate synthetic parameters with analytical outcomes .
What safety protocols are critical when handling this compound derivatives?
Level: Basic
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., methyl iodide) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal and segregate halogenated waste .
How can contradictions in biological activity data between similar spirocyclic analogs be systematically addressed?
Level: Advanced
Answer:
- Structure-Activity Relationships (SAR) : Compare logP, pKa, and steric parameters across analogs using QSAR models.
- Orthogonal Assays : Validate hits with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding .
- Crystallography : Resolve target-ligand complexes to identify critical binding motifs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
